molecular formula C16H14N2OS B15007894 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone

2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone

Cat. No.: B15007894
M. Wt: 282.4 g/mol
InChI Key: WSQDOMDSOBOPNI-UHFFFAOYSA-N
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Description

2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2OSC_{22}H_{18}N_2OS. Its structure features a quinazolinone core with a phenylethyl sulfanyl side chain, which is believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone exhibit significant antimicrobial properties. For example, compounds containing the quinazolone structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving similar compounds, the incorporation of specific substituents has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of quinazolinone derivatives is noteworthy. A study on related compounds indicated that some derivatives could inhibit viral replication in cell cultures infected with herpes simplex virus and other viruses . The specific mechanisms of action often involve interference with viral entry or replication processes.

Anticancer Activity

Quinazolinones have been recognized for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds showed growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve apoptosis induction and inhibition of cell proliferation.

Study on Antimicrobial Properties

In a study focused on synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, it was found that these compounds exhibited significant antibacterial activity. The study reported that modifications to the arylideneamino group enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Study on Antiviral Effects

Another investigation into a series of quinazoline derivatives revealed that certain compounds effectively inhibited the replication of several viruses, including the influenza virus and Coxsackie virus B4. This suggests that modifications to the quinazolinone structure can lead to potent antiviral agents .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of various viruses
AnticancerExhibits cytotoxic effects in cancer cell lines
Anti-inflammatoryPotentially reduces inflammation in animal models

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)

InChI Key

WSQDOMDSOBOPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.